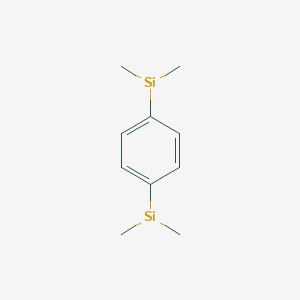

1,4-Bis(dimethylsilyl)benzene

Beschreibung

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, which feature carbon-silicon (C-Si) bonds, are a cornerstone of modern chemical research and industry. cfsilicones.comwikipedia.org Their importance stems from a unique combination of properties derived from the silicon element, which, while sharing similarities with carbon, exhibits distinct chemical behavior due to its larger atomic size and lower electronegativity. cfsilicones.com This results in compounds that are often colorless, hydrophobic, and stable in air. wikipedia.org

These compounds are indispensable as synthetic intermediates and building blocks for creating complex organic molecules and advanced materials. researchgate.net The Si-C bond imparts characteristics like thermal stability, flexibility, and hydrophobicity, setting them apart from purely organic or inorganic substances. cfsilicones.com For over half a century, research has continually uncovered new applications for organosilicon compounds, expanding their use as catalysts in polymerization, reduction, and isomerization reactions. researchgate.net Their versatility has led to significant contributions in fields ranging from electronics and aerospace to personal care products and pharmaceuticals. cfsilicones.comwikipedia.orgsbfchem.com The development of organosilicon chemistry has given rise to a major industry producing silicone oils, rubbers, and resins. rsc.org

Role of 1,4-Bis(dimethylsilyl)benzene as a Versatile Building Block in Synthesis and Materials Science

Within the vast family of organosilicon compounds, this compound (BDMSB) stands out as a particularly valuable building block. Its symmetrical structure, featuring a central benzene (B151609) ring flanked by two dimethylsilyl groups, allows it to serve as a crucial intermediate in a variety of chemical reactions, including oxidation, reduction, and substitution. This reactivity is key to synthesizing a range of silanol (B1196071) and silane (B1218182) derivatives.

BDMSB is a fundamental raw material for producing important polymers like polymethylhydrogenated siloxanes and polycarbosilanes. chemicalbook.com Its primary application lies in the synthesis of silphenylene-containing polymers. ontosight.airesearchgate.net The incorporation of the rigid silphenylene unit, derived from BDMSB, into polymer backbones significantly enhances their thermal stability, radiation resistance, and mechanical properties compared to traditional silicone polymers. researchgate.net This makes them suitable for high-performance applications such as specialty coatings, sealants, adhesives, and as matrix materials in composites. ontosight.ai For instance, silphenylene-siloxane resins are of particular interest for encapsulating light-emitting diodes (LEDs) due to their high thermal degradation temperatures and potential for a high refractive index. researchgate.net Research has demonstrated the synthesis of poly(silphenylene-siloxane)s through methods like catalytic cross-dehydrocoupling polymerization of BDMSB with water or dehydrocarbon polycondensation with dialkoxysilanes. ccspublishing.org.cnacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2488-01-9 |

| Molecular Formula | C₁₀H₁₈Si₂ |

| Molecular Weight | 194.42 g/mol |

| Boiling Point | 213-214 °C |

| Density | 0.874 g/mL at 25 °C |

| Refractive Index | n20/D 1.502 |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.com

Historical Context of Silphenylene Chemistry and its Evolution

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field, leading him to coin the term "silicone" in 1904. wikipedia.org Despite early skepticism about the field's potential, dramatic progress has been made over the last several decades. rsc.org

The development of silphenylene chemistry represents a significant evolution in silicone technology. Traditional silicone polymers, while flexible and thermally stable, have limitations. The introduction of the rigid phenylene group directly into the polymer backbone marked a pivotal advancement. ontosight.airesearchgate.net These silphenylene polymers exhibit enhanced thermal and oxidative stability because the rigid units disrupt the degradation pathways common in standard polysiloxanes. ontosight.airesearchgate.net Early research in the late 1980s involved preparing poly(silphenylene-siloxane)s via condensation polymerization, yielding polymers with high molecular weights and impressive thermal stability, with decomposition temperatures ranging from 480-545 °C. acs.org Subsequent research has continued to refine synthetic methods, such as the polymerization of 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) with various silane monomers, to create materials with tailored properties for advanced applications. acs.org

Table 2: Comparison of Related Silane Compounds

| Compound | Structure Type | Notable Features |

|---|---|---|

| This compound | Aryl Silane | A key monomer for high-stability silphenylene polymers. researchgate.net |

| 1,4-Bis(trimethylsilyl)benzene (B82404) | Aryl Silane | Lacks the reactive Si-H bond, making it less suitable for certain polymerization reactions. |

| 1,4-Bis(dimethylsilyl)naphthalene | Naphthyl Silane | The extended aromatic system alters electronic properties and may enhance thermal stability in polymers. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Bis(hydroxydimethylsilyl)benzene |

| 1,4-Bis(trimethylsilyl)benzene |

| 1,4-dichlorobenzene (B42874) |

| dialkoxysilane |

| dimethylchlorosilane |

| polycarbosilanes |

| polymethylhydrogenated siloxanes |

| poly(silphenylene-siloxane) |

| silane |

| silanol |

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXCHUWSQRLZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945563, DTXSID80883853 | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-01-9, 228860-42-2 | |

| Record name | 1,4-Phenylenebis(dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[dimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PHENYLENEBIS(DIMETHYLSILANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9PPD5NQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 1,4 Bis Dimethylsilyl Benzene

Fundamental Chemical Transformations

1,4-Bis(dimethylsilyl)benzene is a versatile organosilicon compound that participates in a variety of fundamental chemical transformations. Its reactivity is primarily centered around the silicon-hydrogen (Si-H) bonds and the aromatic benzene (B151609) ring, allowing for oxidation, reduction, and substitution reactions. These transformations are crucial for the synthesis of more complex organosilicon compounds and silicon-containing polymers.

Oxidation Pathways to Silanol (B1196071) Derivatives

The oxidation of the Si-H bonds in this compound leads to the formation of silanol derivatives, most notably 1,4-bis(hydroxydimethylsilyl)benzene (B1329481). This transformation can be achieved through several synthetic routes, including hydrolysis and catalyzed oxidation.

One common method involves the hydrolysis of a related chloro-derivative, 1,4-bis(dimethylchlorosilyl)benzene, with water. dakenchem.com This reaction proceeds through a nucleophilic substitution at the silicon center, where the chlorine atom is replaced by a hydroxyl group.

Alternatively, direct oxidation of this compound can be accomplished. For instance, it can be converted to its corresponding silanol derivative using oxidizing agents like hydrogen peroxide. Furthermore, the hydrolysis of the Si-H bond to form a Si-OH group can be catalyzed by various transition metal complexes. uwaterloo.caacs.org This catalytic approach is particularly significant in polymerization reactions. For example, the cross-dehydrocoupling polymerization of this compound with water, catalyzed by palladium complexes, yields poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)], a silicon-based polymer. uwaterloo.caacs.org In this process, the hydrolysis of the Si-H bonds to form silanols is a key step. uwaterloo.ca

The resulting silanol, 1,4-bis(hydroxydimethylsilyl)benzene, is a valuable intermediate in its own right, serving as a precursor for silicone resins, silicone rubbers, and for surface modification applications. dakenchem.com

Table 1: Synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene

| Starting Material | Reagents | Product | Application of Product | Citation |

| 1,4-Dibromobenzene | 1. Mg, (CH₃)₂SiHCl 2. H₂O | 1,4-Bis(hydroxydimethylsilyl)benzene | Organic synthesis intermediate, precursor for silicon-based polymers | dakenchem.com |

| This compound | H₂O, Pd₂(dba)₃ catalyst | Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)] | Silicon-based polymer synthesis | uwaterloo.ca |

Reduction Pathways to Silane (B1218182) Derivatives

The synthesis of this compound itself can be viewed as a reduction pathway starting from a more oxidized silicon species. A common laboratory and industrial preparation involves the reaction of 1,4-dihalobenzene (such as 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene) with a dimethylchlorosilane in the presence of a reducing agent like sodium metal or magnesium. chemicalbook.comgoogle.com

For example, the reaction of 1,4-dichlorobenzene with dimethylchlorosilane and sodium metal in xylene at elevated temperatures produces this compound in high yield. chemicalbook.com Similarly, a Grignard-based process can be employed, where a dihalobenzene is reacted with magnesium metal and an organosilicon compound like dimethylchlorosilane. google.com

These synthetic routes effectively reduce the silicon from a higher oxidation state (in the form of a halosilane) to the desired silane.

Substitution Reactions with Halogens or Nucleophiles

The reactivity of this compound and its derivatives extends to substitution reactions. These can occur at the silicon atom or on the aromatic ring. The Si-H bond in this compound can be susceptible to halogenation, replacing the hydrogen with a halogen atom to form compounds like 1,4-bis(halodimethylsilyl)benzene.

Furthermore, nucleophilic substitution reactions are common for derivatives of this compound. For instance, 1,4-bis(bromomethyl)benzene, a structurally related compound, readily undergoes nucleophilic substitution where the bromine atoms are displaced by nucleophiles. nih.govbeilstein-journals.org While not a direct reaction of the title compound, it illustrates the susceptibility of substituted benzene rings to such transformations.

In the context of the broader class of arylsilanes, nucleophilic substitution on the aromatic ring has been observed. For example, the reaction of fluorobenzene (B45895) with the trimethylsilyl (B98337) anion (Me₃Si⁻) can lead to the substitution of an aromatic hydrogen for a trimethylsilyl group. conicet.gov.ar This suggests the potential for similar reactivity with this compound under specific conditions.

Catalytic Reactions and Mechanistic Insights

Beyond its role as a reactant in fundamental transformations, this compound is a key player in various catalytic processes, primarily due to the ability of its silicon atoms to interact with metal centers.

Role as a Ligand for Metal Catalysts

This compound can function as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic transformations. This is particularly evident in reactions such as hydrosilylation and cross-dehydrocoupling polymerization.

The mechanism of catalysis often involves the coordination of the silicon atoms of this compound with the metal center of the catalyst. This interaction can stabilize transition states and facilitate key steps in the catalytic cycle.

A prominent example is the platinum-catalyzed hydrosilylation reaction between this compound and an unsaturated compound like allylamine (B125299) or its derivatives. google.com In this process, the platinum catalyst activates the Si-H bond, likely through an oxidative addition step where the silicon coordinates to the platinum center.

In the iridium-catalyzed hydrosilylation of carbon dioxide, this compound is converted to silylformate derivatives. unizar.escsic.es Mechanistic studies suggest that the iridium catalyst interacts with the silane, facilitating the insertion of CO₂ into the Si-H bond. The coordination of the silicon to the iridium center is a crucial aspect of the catalytic cycle.

Furthermore, in the palladium-catalyzed cross-dehydrocoupling polymerization with water, the palladium catalyst is believed to facilitate both the hydrolysis of the Si-H bond and the subsequent dehydrocoupling between the resulting silanol and another Si-H group, a process in which coordination to the metal is key. uwaterloo.ca

Table 2: Catalytic Applications of this compound

| Catalytic Reaction | Catalyst | Product(s) | Mechanistic Feature | Citation |

| Hydrosilylation | Platinum catalyst | Bis(3-aminopropyldimethylsilyl)benzene derivatives | Coordination of Si to Pt, activation of Si-H bond | google.com |

| Hydrosilylation of CO₂ | Zwitterionic Iridium Complex | 1-(Dimethylsilylformate)-4-(dimethylsilyl)benzene, 1,4-Bis(dimethylsilylformate)benzene | Coordination of Si to Ir, insertion of CO₂ into Si-H bond | unizar.escsic.es |

| Cross-dehydrocoupling Polymerization | Pd₂(dba)₃ | Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)] | Pd-catalyzed hydrolysis of Si-H and dehydrocoupling | uwaterloo.ca |

Enhancement of Reactivity and Selectivity via Transition State Stabilization

The reactivity and selectivity of this compound in catalytic reactions are significantly influenced by the stabilization of transition states. The coordination of the silicon atoms in this compound to metal centers of catalysts plays a crucial role in enhancing their reactivity and selectivity. This coordination stabilizes the transition states that occur during chemical transformations, thereby making the catalysts more efficient.

In the context of CO2 hydrosilylation catalyzed by a zwitterionic iridium carboxylate-functionalized bis-NHC catalyst, the solvent is critical for stabilizing the transition state involved in the σ-bond metathesis process. unizar.es Theoretical and experimental studies have shown that the effective activation energy for the reaction is influenced by this stabilization. unizar.es The reaction of CO2 with this compound, catalyzed by an iridium species, proceeds at 348 K, indicating that the solvent contributes to lowering the activation barrier. unizar.es The stabilization of the transition state is a key factor in achieving high reactivity and enabling the reaction to proceed efficiently under relatively mild conditions. unizar.es

The regioselectivity observed in electrophilic aromatic substitutions, such as thianthrenation, is also dictated by the stability of the intermediates. nih.gov The distinct stability of σ-complexes, governed by electronic and steric effects, leads to high para selectivity. nih.gov The transition states for deprotonation resemble the Wheland intermediates, and their relative energies determine the product distribution. nih.gov This principle of transition state stabilization leading to enhanced selectivity is a fundamental concept in understanding the reactivity of aromatic compounds like this compound.

Dehydrocoupling and Cross-Dehydrocoupling Reactions

The hydrolysis of the silicon-hydride (Si-H) bonds in this compound to form silanol (Si-OH) groups is a key step in its dehydrocoupling reactions. This process can be followed by a dehydrocoupling reaction between the resulting Si-OH group and an unreacted Si-H group to form a siloxane (Si-O-Si) linkage. uwaterloo.ca When this compound reacts with water in the presence of a suitable catalyst, a polymer with a Si-O-Si linked main chain can be produced. uwaterloo.ca

Several transition metal derivatives have been investigated as catalysts for this cross-dehydrocoupling polymerization. uwaterloo.ca For instance, palladium on charcoal (Pd/C) effectively catalyzes the hydrolysis of Si-H bonds, as indicated by rapid hydrogen evolution. uwaterloo.ca However, the subsequent dehydrocoupling of Si-H with Si-OH is slow, leading to the formation of only low molecular weight oligomers. uwaterloo.ca Similarly, tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh3)4) is an efficient catalyst for the hydrolysis step, but the Si-O-Si bond formation is also slow. uwaterloo.ca In contrast, rhodium complexes, while known to be good catalysts for dehydrocoupling reactions of Si-H with alcohols or other silanols, are not suitable for this specific polymerization and yield only low molecular weight products. uwaterloo.ca

The catalytic cross-dehydrocoupling polymerization of this compound has been successfully conducted with various compounds containing labile hydrogens, such as water, ammonia (B1221849), disilanols, diols, and dicarboxylic acids, under mild conditions. uwaterloo.caacs.org This method provides an efficient route to a variety of silphenylene-containing polymers with well-defined structures. uwaterloo.caacs.org

Palladium-based catalysts have proven to be highly effective for the synthesis of polycarbosiloxanes through the cross-dehydrocoupling polymerization of this compound with water. uwaterloo.ca Among the various catalysts tested, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) stands out for its high catalytic activity, affording a high molecular weight polymer (Mn = 16,300) in just 2 hours at room temperature. uwaterloo.cauwaterloo.ca This demonstrates its efficiency in catalyzing both the hydrolysis of Si-H and the subsequent Si-O-Si bond formation. uwaterloo.ca

Other catalytic systems have also been explored. For example, H2PtCl6·6H2O is another effective catalyst, producing a high molecular weight polymer (Mn = 15,700) within 2 hours. uwaterloo.ca However, as mentioned previously, catalysts like 10% Pd/C and Pt(PPh3)4, while active in the initial hydrolysis, are slow in the subsequent dehydrocoupling step, resulting in lower molecular weight products. uwaterloo.ca Rhodium complexes such as [RhCl(cod)]2 and RhCl(PPh3)3 have also been found to be unsuitable for achieving high molecular weight polymers in this reaction. uwaterloo.ca

The choice of catalyst is therefore critical in controlling the molecular weight of the resulting polycarbosiloxane. The data below summarizes the performance of various catalysts in the polymerization of this compound with water.

Catalyst Performance in Polycarbosiloxane Synthesis

| Catalyst | Time (h) | Mn |

|---|---|---|

| Pd2(dba)3 | 2 | 16300 |

| H2PtCl6·6H2O | 2 | 15700 |

| 10% Pd/C | 42 | 2400 |

| Pt(PPh3)4 | 42 | 780 |

| [RhCl(cod)]2 | 42 | 4600 |

| RhCl(PPh3)3 | 42 | 1230 |

Table based on data from uwaterloo.ca

The mechanism of palladium-catalyzed cross-coupling reactions, which are relevant to the polymerization of this compound, generally involves a Pd(0)/Pd(II) redox cycle. ethz.ch This cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. ethz.ch

The catalytic cycle is initiated by the oxidative addition of a substrate to a Pd(0) species. cnr.it In the context of C-H bond functionalization, this is followed by an electrophilic attack of the generated Pd(II) species on a C-H bond, deprotonation, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. cnr.it

Specifically for the cross-dehydrocoupling of this compound, the reaction is believed to proceed through a σ-bond metathesis mechanism. This type of mechanism is a characteristic reactivity pathway for high oxidation state metals. acs.org While detailed mechanistic studies specifically for the dehydrocoupling of this compound are not extensively elaborated in the provided search results, the general principles of Pd(0)/Pd(II) catalysis in cross-coupling and C-H activation reactions provide a framework for understanding the process. ethz.chcnr.it The involvement of Pd(I) species has also been considered in related catalytic cycles, sometimes acting as an intermediate in the redox process. ethz.chresearchgate.net

Hydrosilylation Reaction Mechanisms

The hydrosilylation reaction involving this compound is a key process for creating silicon-carbon bonds. A crucial aspect of this reaction is its regioselectivity, which refers to the specific orientation of the addition of the Si-H bond across a double or triple bond.

Research has confirmed that the hydrosilylation reaction with this compound proceeds via an anti-Markovnikov addition. This means that the silicon atom adds to the less substituted carbon atom of the double bond. This regioselectivity has been confirmed through the use of ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. The specific chemical shifts observed in the ²⁹Si NMR spectrum provide definitive evidence for the formation of the anti-Markovnikov product. While the specific ²⁹Si NMR data for this confirmation is not detailed in the provided search results, the citation points to its use in confirming the regioselectivity. This level of control over the addition reaction is significant for the synthesis of well-defined polymeric structures.

Kinetic and Mechanistic Studies with Unsaturated Substrates (e.g., Allylglycidyl Ester in the Presence of Speier Catalyst)

While specific kinetic and mechanistic studies on the reaction of this compound with allylglycidyl ether using Speier's catalyst (H₂PtCl₆) are not extensively detailed in the provided search results, the general principles of platinum-catalyzed hydrosilylation are well-established. nih.gov Speier's catalyst is a classic and highly effective catalyst for the addition of Si-H bonds across unsaturated carbon-carbon bonds. nih.gov The reaction mechanism typically involves the coordination of the platinum catalyst to the unsaturated substrate, followed by the oxidative addition of the Si-H bond of this compound to the platinum center. Subsequent migratory insertion of the alkene into the Pt-H or Pt-Si bond and reductive elimination yields the final hydrosilylated product. The presence of two Si-H groups in this compound allows for the potential of both mono- and di-addition products, depending on the reaction stoichiometry and conditions.

Synergistic Effects of Proximate Si–H Groups in Transition Metal-Catalyzed Hydrosilylation

The presence of two dimethylsilyl groups on the benzene ring in this compound can lead to synergistic effects in transition metal-catalyzed hydrosilylation reactions. acs.orgelsevierpure.com This synergy arises from the cooperative action of the two Si-H groups, which can influence the catalytic cycle and enhance reaction rates and selectivity. acs.orgelsevierpure.com

In reactions catalyzed by rhodium complexes, the formation of rhodadisilacyclopentene complexes has been identified as a key mechanistic feature when using ortho-bis(dimethylsilyl)benzene. acs.orgelsevierpure.comresearchgate.net While the provided information focuses on the ortho isomer, the principles can be extended to understand the potential reactivity of the para isomer. The reaction of a rhodium precursor, such as RhCl(PPh₃)₃, with o-bis(dimethylsilyl)benzene leads to the formation of an unstable Rh(V)-trihydride species with a rhodadisilacyclopentene skeleton. acs.orgelsevierpure.com This intermediate is formed through the double oxidative addition of the two Si-H bonds to the rhodium center. acs.orgelsevierpure.com This trihydride complex is believed to play a crucial role in the synergistic effect of the two proximate Si-H bonds, leading to a significant rate enhancement in hydrosilylation reactions. acs.orgelsevierpure.com

The rhodadisilacyclopentene complex can then eliminate a molecule of hydrogen to form a more stable Rh(III)-monohydride complex. acs.org Further reaction with another molecule of the bis(silyl)benzene can lead to a Rh(III)-trisilyl complex. acs.orgacs.org The reversible elimination of hydrogen from the initial Rh(V) complex highlights the dynamic nature of these catalytic systems. acs.orgacs.org

Dehydrogenative Double Silylation Reactions

This compound can participate in dehydrogenative double silylation reactions, a process that involves the addition of both Si-H groups across an unsaturated substrate with the concomitant loss of hydrogen gas. researchgate.netacs.orgresearchgate.netresearchgate.net This reaction provides a direct route to various silicon-containing cyclic compounds.

Platinum complexes, such as Pt(CH₂=CH₂)(PPh₃)₂, are effective catalysts for the dehydrogenative double silylation of olefins and dienes with o-bis(dimethylsilyl)benzene. researchgate.netacs.orgresearchgate.netresearchgate.net These reactions can lead to both 1,2- and 1,1-double silylation products. researchgate.netresearchgate.netresearchgate.net In the case of aliphatic olefins, single hydrosilylation can occur as a side reaction. researchgate.netresearchgate.netresearchgate.net The proposed mechanism involves the formation of a cyclic bis(silyl)platinum complex as a key intermediate. researchgate.netacs.orgresearchgate.net This intermediate is formed by the treatment of the bis(silyl)benzene with the platinum-ethylene complex and readily reacts with olefins to yield the double silylation products. researchgate.netacs.orgresearchgate.net

The dehydrogenative double silylation of olefins and dienes with o-bis(dimethylsilyl)benzene, catalyzed by platinum complexes, can afford benzo-1,4-disilacyclohexene and benzo-1,3-disilacyclopentene derivatives. researchgate.netacs.orgresearchgate.netresearchgate.netacs.org The formation of these specific cyclic products depends on whether the reaction proceeds via a 1,2- or a 1,1-double silylation pathway, respectively. researchgate.netresearchgate.netresearchgate.net For example, the reaction of o-bis(dimethylsilyl)benzene with olefins can yield benzo-1,4-disilacyclohexene derivatives through a 1,2-addition and benzo-1,3-disilacyclopentene derivatives through a 1,1-addition. researchgate.netresearchgate.netresearchgate.net The reaction conditions and the nature of the olefin substrate can influence the selectivity between these two product types. researchgate.netresearchgate.netresearchgate.net

Postulated Mechanism via Key Intermediates (e.g., Cyclic Bis(silyl)platinum Complexes)

The reaction of this compound with platinum complexes is proposed to proceed through key intermediates, notably cyclic bis(silyl)platinum complexes. While direct studies on the 1,4-isomer are less common, mechanistic insights can be drawn from related bis(silyl)benzene isomers, particularly o-bis(dimethylsilyl)benzene.

In the presence of platinum catalysts like Pt(CH₂=CH₂)₂(PPh₃)₂, o-bis(dimethylsilyl)benzene undergoes dehydrogenative double silylation with olefins. researchgate.net The postulated mechanism involves the formation of a cyclic bis(silyl)platinum complex as a key intermediate. researchgate.net This intermediate is formed by the treatment of the bis(silyl)benzene with a platinum-ethylene complex. researchgate.net This cyclic species then readily reacts with olefins to yield the silylated products. researchgate.net

Furthermore, the reaction of dimethylplatinum complexes containing P,N-chelating ligands with 1,2-bis(dimethylsilyl)benzene (B94053) results in the formation of cyclic bis(silyl) complexes. acs.org These P,N-chelated complexes show significantly higher reactivity compared to bis(phosphine) complexes. acs.org The platinum-nitrogen bonds in these complexes are notably long, indicating weak coordination of the nitrogen atom. acs.org This weak coordination likely facilitates the reaction with the bis(silyl)benzene.

Carbon-Hydrogen Bond Activation and Silylation

This compound is a versatile reagent in reactions involving the activation of carbon-hydrogen (C-H) bonds, leading to the formation of new silicon-carbon bonds.

Selective Arylation of Silicon-Hydrogen Bonds

A notable application of this chemistry is the selective arylation of the silicon-hydrogen (Si-H) bonds in o-bis(dimethylsilyl)benzene, which provides a model for the reactivity of the 1,4-isomer. This reaction is catalyzed by tris(dibenzylideneacetone)diplatinum at 110 °C and proceeds via the activation of C-H bonds in arenes. acs.org The process yields o-(aryldimethylsilyl)(dimethylsilyl)benzene in high yields (81-87%). acs.org

The regioselectivity of this arylation depends on the arene used. For instance, chlorobenzene (B131634) and anisole (B1667542) predominantly yield the ortho isomers, whereas toluene (B28343) gives the meta isomer as the major product. acs.org Competitive experiments have established the following reactivity trend among arenes: toluene < benzene < chlorobenzene < anisole. acs.org This trend suggests that arenes that react preferentially at the ortho position also react faster. acs.org

Mechanistic studies involving deuterium (B1214612) labeling provide further insights. When o-bis(deuteriodimethylsilyl)benzene reacts with benzene, extensive H-D exchange occurs between the two reactants. acs.org However, the phenylation product does not incorporate deuterium, and no H-D exchange is observed between the phenylation product and benzene-d₆. acs.org These observations support a mechanism that involves a platinum-silylene species formed through dihydrogen elimination, which then reacts with an arene molecule. acs.org

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

Determination of Reaction Rate Constants and Order of Reactions

Kinetic studies on the reaction of this compound with allylglycidyl ester in the presence of Speier's catalyst (H₂PtCl₆) have been conducted using isothermal calorimetry. tandfonline.com The kinetic curves for this reaction exhibit a distinct S-shape. tandfonline.com By analyzing the dependence of the induction period and the initial, maximum, and current reaction rates on the initial concentrations of the reactants, reaction rate constants can be determined. tandfonline.com

Analysis of Induction Periods and Reaction Rate Dependence on Reactant Concentrations

The kinetic profile of the hydrosilylation reaction between this compound and allylglycidyl ester is characterized by an induction period. tandfonline.com An increase in the concentration of the catalyst or the silane leads to an increase in both the initial and maximum reaction rates and the degree of conversion, while the induction period remains unchanged. tandfonline.com Conversely, changing the concentration of the allylglycidyl ester does not affect the initial reaction rate, but the induction period is proportional to the inverse of its concentration. tandfonline.com

In the context of Piers-Rubinsztajn reactions, which involve hydride transfer, the presence of water in the borane (B79455) catalyst can lead to an induction period. mdpi.com This is because the water must first react with the Si-H reagent to be removed. mdpi.com In the polycondensation of this compound with diphenyldimethoxysilane, the reaction commences after the addition of a few drops of the silane, indicated by an exotherm and the release of a gaseous byproduct. sci-hub.se

Table of Reaction Kinetic Parameters

| Reaction Parameter | Observation | Reference |

| Reaction with Allylglycidyl Ester | ||

| Kinetic Curve Shape | S-form | tandfonline.com |

| Effect of [Catalyst] Increase | ↑ Initial Rate, ↑ Max Rate, ↑ Conversion, ↔ Induction Period | tandfonline.com |

| Effect of [Silane] Increase | ↑ Initial Rate, ↑ Max Rate, ↑ Conversion, ↔ Induction Period | tandfonline.com |

| Effect of [Allylglycidyl Ester] Change | ↔ Initial Rate, Induction Period ∝ 1/[Ester] | tandfonline.com |

| Rate Constant (k₁) | (6.9)10⁻² mole sec⁻¹ | tandfonline.com |

| Order of Reaction (Silane) | Varies from 1 to 0 | tandfonline.com |

| Piers-Rubinsztajn Reaction | ||

| Induction Period | Observed if water is present in the catalyst | mdpi.com |

| Polycondensation with Diphenyldimethoxysilane | ||

| Reaction Onset | Exotherm and gas release after adding a few drops of silane | sci-hub.se |

Polymer Chemistry and Materials Science Applications of 1,4 Bis Dimethylsilyl Benzene

Synthesis of Silicon-Based Polymers and Copolymers

Siloxane Copolymers and Hyperbranched Polycarbosilanes (PCS) via Hydrosilylation

Hydrosilylation is a significant reaction for creating silicon-carbon bonds and is employed in the synthesis of both linear and complex polymer architectures.

Siloxane Copolymers: The catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene with water represents a direct method for synthesizing poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)], a type of siloxane copolymer. uwaterloo.ca This reaction can be catalyzed by various transition metal complexes. For instance, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) has demonstrated high efficiency, producing high molecular weight polymers under mild conditions. uwaterloo.ca

Hyperbranched Polycarbosilanes (PCS): The synthesis of hyperbranched polycarbosilanes can be achieved through the hydrosilylation of this compound with a multifunctional monomer like tetraallylsilane. This reaction typically utilizes a platinum-based catalyst, such as a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex, to facilitate the addition of Si-H bonds across the allyl double bonds, leading to a highly branched three-dimensional polymer structure.

A Piers-Rubinsztajn reaction, a specific type of metal-free hydrosilylation, can also be used to create hyperbranched polycarbosiloxanes. This involves reacting this compound with triethoxysilanes in the presence of a borane (B79455) catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

Polycarbosiloxanes and Related Silphenylene-Containing Polymers via Catalytic Cross-Dehydrocoupling Polymerization

Catalytic cross-dehydrocoupling polymerization is a versatile method for synthesizing polymers containing silphenylene units. This reaction involves the coupling of a dihydrosilane, such as this compound, with a diol or water, releasing hydrogen gas as the only byproduct. uwaterloo.ca

The reaction of this compound with water, catalyzed by transition metal compounds like Pd₂(dba)₃·CHCl₃, yields poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)], a high molecular weight polycarbosiloxane. uwaterloo.ca Similarly, the polymerization with diphenylsilanediol (B146891) in the presence of the same catalyst at 50°C produces a polycarbosiloxane with alternating silphenylene and diphenylsiloxane units. uwaterloo.ca

| Co-monomer | Catalyst | Conditions | Resulting Polymer | Mn ( g/mol ) | PDI |

| Water | Pd₂(dba)₃·CHCl₃ | Room Temperature, 2 h | Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)] | 16,300 | 1.8 |

| Diphenylsilanediol | Pd₂(dba)₃·CHCl₃ | 50°C | Poly(silphenylene-diphenylsiloxane) | 7,700 | 1.55 |

Silphenylene-Containing Polycarbosilazanes

The synthesis of silphenylene-containing polycarbosilazanes, which incorporate silicon-nitrogen bonds in the polymer backbone, can be achieved through the catalytic cross-dehydrocoupling polymerization of this compound with ammonia (B1221849). uwaterloo.ca This reaction, catalyzed by Pd₂(dba)₃·CHCl₃ at room temperature, results in the formation of a polycarbosilazane with a relatively high molecular weight. uwaterloo.ca The resulting polymer exhibits a glass transition temperature (Tg) of -10.5°C and a melting temperature (Tm) of 92.5°C. uwaterloo.ca

| Co-monomer | Catalyst | Conditions | Resulting Polymer | Mn ( g/mol ) | PDI |

| Ammonia (0.5 M in 1,4-dioxane) | Pd₂(dba)₃·CHCl₃ | Room Temperature, 72 h | Silphenylene-containing polycarbosilazane | 8,500 | 1.44 |

Poly(silyl ether)s and Poly(silyl ester)s

The versatility of catalytic cross-dehydrocoupling polymerization extends to the synthesis of poly(silyl ether)s and poly(silyl ester)s using this compound as a monomer.

Poly(silyl ether)s: The reaction of this compound with various diols, such as ethylene (B1197577) glycol, 1,3-propanediol, catechol, and hydroquinone, in the presence of a palladium catalyst, yields the corresponding poly(silyl ether)s. uwaterloo.ca These polymers incorporate flexible ether linkages into the silphenylene backbone.

Poly(silyl ester)s: Similarly, the polymerization of this compound with dicarboxylic acids, like adipic acid, leads to the formation of poly(silyl ester)s. uwaterloo.ca This reaction, conducted at 50°C, provides an efficient route to these materials. uwaterloo.ca

| Co-monomer | Catalyst | Conditions | Resulting Polymer | Mn ( g/mol ) | PDI |

| Ethylene Glycol | Pd₂(dba)₃·CHCl₃ | 50°C, 20 h | Poly(silyl ether) | 5,600 | 1.46 |

| 1,3-Propanediol | Pd₂(dba)₃·CHCl₃ | 50°C, 20 h | Poly(silyl ether) | 6,100 | 1.51 |

| Catechol | Pd₂(dba)₃·CHCl₃ | 50°C, 20 h | Poly(silyl ether) | 4,200 | 1.48 |

| Hydroquinone | Pd₂(dba)₃·CHCl₃ | 50°C, 20 h | Poly(silyl ether) | 3,800 | 1.42 |

| Adipic Acid | Pd₂(dba)₃·CHCl₃ | 50°C, 20 h | Poly(silyl ester) | 4,400 | 1.43 |

Poly(silphenylene-siloxane)s via Dehydrocarbon Polycondensation

Dehydrocarbon polycondensation offers another pathway to poly(silphenylene-siloxane)s. This method involves the reaction of this compound with a dialkoxysilane in the presence of a catalyst. epa.gov

The composition and microstructure of the resulting poly(silphenylene-siloxane)s are significantly influenced by the reaction conditions and the choice of monomers. epa.gov

Temperature: Elevating the reaction temperature leads to a more alternating structure in the copolymer. epa.gov

Catalyst Concentration: Increasing the concentration of the B(C₆F₅)₃ catalyst results in polymers with a lower run number, indicating a more block-like structure. epa.gov

Monomer Structure: The use of dimethyldimethoxysilane as a co-monomer, as opposed to dimethyldiethoxysilane, also promotes the formation of a more alternating polymer structure. epa.gov Furthermore, employing substrates with bulky organic groups on the silicon atom of the dialkoxysilane monomer leads to a more alternating copolymer. epa.gov

It is noteworthy that side reactions, such as the cyclization of byproducts from Si-H/Si-OMe exchange, can affect the final monomer ratio in the copolymer. epa.gov This often results in a lower proportion of the diorganosiloxane unit compared to the initial feed ratio of the monomers. epa.gov

Polymers with Specific Side Functional Groups (e.g., Epoxy Groups)

The introduction of specific functional groups onto a polymer backbone is a key strategy for creating materials with tailored properties and reactivity. The bifunctionality of this compound makes it an excellent starting point for the synthesis of polymers that can be further modified with functional side groups, such as epoxy groups. These epoxy-functionalized polymers are of particular interest due to their potential for cross-linking, which can significantly enhance the thermal and mechanical properties of the final material.

A notable example is the synthesis of poly(silphenylenesiloxane)s with epoxy side groups. cnrs.fr In a multi-step process, this compound can be used to prepare prepolymers with terminal hydrosilyl, hydroxyl, or methoxysilyl groups. cnrs.fr These prepolymers can then undergo hetero-polycondensation with monomers containing epoxy functionalities. For instance, 1,4-bis[(epoxy-functionalized alkyl)methylsilyl]benzene or 1,1-dimethoxy(epoxy-functionalized alkyl)methylsilane can be used as the epoxy-containing comonomer. cnrs.frresearchgate.net The hydrosilylation reaction, often catalyzed by platinum compounds, is a key step in attaching the epoxy-containing alkyl groups to the silicon atoms. researchgate.net

The resulting polymers possess a well-defined structure with epoxy groups positioned at regular intervals along the polymer chain. These epoxy groups can then be cross-linked, for example, by reacting with a diamine, to form a stretchable and robust polymer film. cnrs.fr This approach allows for the creation of high-temperature elastomeric materials with good dielectric properties, originating from the flexible and heat-resistant siloxane backbone combined with the rigidity of the silphenylene units. cnrs.fr

Table 1: Key Reactants in the Synthesis of Epoxy-Functionalized Poly(silphenylenesiloxane)s

| Compound Name | Role in Synthesis |

| This compound | Starting material for prepolymer synthesis |

| Water | Reactant in dehydrocoupling polymerization |

| Allyl glycidyl (B131873) ether | Source of epoxy functionality |

| 1,2-Epoxy-5-hexene | Source of epoxy functionality |

| 4-Vinyl-1-cyclohexene-1,2-epoxide | Source of epoxy functionality |

| 1,4-Diaminobenzene | Cross-linking agent for epoxy groups |

| Tris(pentafluorophenyl)borane | Catalyst for polycondensation |

| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Catalyst for hydrosilylation |

Engineering of Polymer Architecture

The ability to control the architecture of a polymer at the molecular level is crucial for dictating its macroscopic properties. This compound offers a unique advantage in this regard due to its distinct structural features.

Control over Polymer Structure Enabled by the Rigid Benzene (B151609) Backbone and Dual Si–H Groups

The rigid phenylene (benzene) ring in the backbone of polymers derived from this compound imparts a significant degree of stiffness and regularity to the polymer chain. dtic.mil This structural rigidity, in contrast to the high flexibility of conventional polysiloxanes, allows for the creation of materials with improved thermal stability and mechanical strength. researchgate.net The introduction of these rigid segments into a flexible polysiloxane chain leads to the formation of silphenylene-siloxane copolymers with a unique combination of properties. acs.org

Furthermore, the presence of two reactive Si-H groups at the para positions of the benzene ring allows for precise control over the polymerization process. These groups can participate in various polymerization reactions, such as dehydrocoupling and hydrosilylation, enabling the synthesis of polymers with well-defined structures. acs.org For example, the catalytic cross-dehydrocoupling polymerization of this compound with a variety of comonomers, including water, diols, and dicarboxylic acids, has been successfully employed to create a range of silphenylene-containing polymers with diverse constitutional units. acs.org This method provides an efficient route to access polymers with predictable and repeatable structures.

Advanced Materials Development and Functionalization

The unique properties of polymers derived from this compound have led to their application in the development of a variety of advanced materials with specialized functions.

Applications in Coatings, Sealants, and Adhesives

Polymers and materials derived from this compound are utilized in the formulation of high-performance coatings, sealants, and adhesives. chemimpex.comchemimpex.com The incorporation of the silphenylene unit into polymer backbones enhances thermal stability and chemical resistance, which are critical properties for these applications. chemimpex.comchemimpex.com

In coatings, these materials can improve surface properties such as hydrophobicity and resistance to environmental degradation. chemimpex.comdakenchem.com For sealants and adhesives, the enhanced adhesion to various substrates is a key advantage. chemimpex.com The silane (B1218182) groups present in these materials can form strong bonds with inorganic surfaces, while the organic components of the polymer ensure compatibility and bonding with a wide range of materials. chemimpex.com The vinyl-functionalized derivative, 1,4-bis(dimethylvinylsilyl)benzene, is particularly useful in the production of silicone polymers for these applications due to the reactivity of the vinyl groups, which allows for effective cross-linking and curing. chemimpex.com

Precursor for Functionalized Silanes for Surface Modification and Adhesion Enhancement

This compound serves as a valuable precursor for the synthesis of functionalized silanes. chemimpex.com These silanes are instrumental in surface modification and as adhesion promoters. chemimpex.com Organofunctional silanes typically possess two different types of reactive groups: one that can bond to an inorganic substrate (like glass or metal oxides) and another that can react with an organic polymer matrix. nih.gov

By chemically modifying the dimethylsilyl groups of this compound, a variety of functional groups can be introduced. These functionalized silanes can then be used to form self-assembled monolayers (SAMs) on surfaces, altering their properties such as wettability and chemical reactivity. mpg.de As adhesion promoters, these silanes act as a "bridge" at the interface between an inorganic filler or reinforcement and a polymer matrix, leading to improved mechanical strength and durability of composite materials. nih.gov

Role in High-Performance Materials for Electronics and Automotive Industries

The demand for materials with exceptional thermal stability and robust mechanical properties is particularly high in the electronics and automotive sectors. Polymers derived from this compound are finding increasing use in these high-performance applications. chemimpex.comchemimpex.com

In the electronics industry, the high thermal stability of silphenylene-containing polymers makes them suitable for applications such as encapsulants for microelectronic components, where they can protect sensitive electronics from heat and environmental factors. dakenchem.comgelest.com The introduction of the rigid benzene ring into the polymer backbone is a key factor in achieving this enhanced thermal resistance. researchgate.net

In the automotive industry, materials based on this compound and its derivatives are employed in the production of components that require high strength and resistance to heat and chemicals. chemimpex.comdakenchem.com The improved mechanical properties and thermal stability of composites and polymers incorporating these structures contribute to the development of more durable and reliable automotive parts. chemimpex.com

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 2488-01-9 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈Si₂ gelest.com |

| Molecular Weight | 194.42 g/mol gelest.com |

| Boiling Point | 213-214 °C (lit.) sigmaaldrich.com |

| Density | 0.874 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.502 (lit.) sigmaaldrich.com |

Development of Innovative Materials with Tailored Properties

The unique chemical structure of this compound, featuring a rigid benzene ring flanked by two reactive dimethylsilyl groups, makes it a valuable building block in polymer chemistry for the creation of innovative materials with precisely controlled properties. acs.org Its rigid backbone and dual Si-H functionalities allow for meticulous control over the architecture of polymers, leading to materials with tailored characteristics.

A significant area of research has been the synthesis of silphenylene-containing polymers through catalytic cross-dehydrocoupling polymerization of this compound with various comonomers. acs.orguwaterloo.ca This method has proven to be an efficient route to a diverse range of polymers, including polycarbosilazanes, polycarbosiloxanes, poly(silyl ether)s, and poly(silyl ester)s, under mild reaction conditions. acs.orguwaterloo.ca The structural units incorporated between the silphenylene groups have a systematic influence on the resulting polymers' transition temperatures, crystallization behavior, thermal stability, solubility, and degradability. acs.org

For instance, the reaction of this compound with ammonia can produce a polycarbosilazane with a relatively high molecular weight. acs.org Silarylene-containing polymers, in general, are noted for their excellent thermal stability. acs.org Specifically, silarylene-siloxane polymers, which combine aromatic and siloxane groups in their main chain, are exceptional high-temperature elastomers that exhibit low glass transition temperatures (Tg) and high decomposition temperatures. uwaterloo.caacs.org

The hydrosilylation reaction is another key method utilizing this compound to synthesize polymers with specific properties. This process is employed to create siloxane copolymers and hyperbranched polycarbosilanes. The rigid nature of the this compound backbone and the presence of two Si-H groups enable the production of polymers with a tailored refractive index, which can range from 1.460 to 1.711, and controlled mechanical properties.

Furthermore, the sterically accessible Si-H bonds in this compound facilitate selective functionalization, a valuable attribute for developing hybrid materials and materials for optoelectronics. This compound is also a crucial intermediate in the synthesis of various organic molecules through reactions like oxidation, reduction, and substitution, leading to silanol (B1196071) and other functionalized derivatives.

Table 1: Properties of Polymers Synthesized from this compound

| Polymer Type | Comonomer | Catalyst | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Key Properties |

| Polycarbosilazane | Ammonia | Pd2(dba)3·CHCl3 | 8500 | 1.44 | Thermally stable |

| Poly(silyl ether) | Ethylene glycol | 10% Pd/C | 9400 | - | Tailorable transition temperatures |

| Poly(silyl ether) | 1,3-Propanediol | 10% Pd/C | 12400 | - | Controllable crystallization behavior |

| Poly(silyl ether) | Catechol | Pd2(dba)3 | 4900 | - | Defined structure |

Data sourced from Macromolecules. acs.org

Related Material Systems

The exploration of silicon-containing aromatic compounds extends beyond polymers derived solely from this compound. Researchers are investigating related material systems to access a wider range of properties for various applications.

Exploration of p-Terphenyl (B122091) Derivatives Containing Silyl (B83357) Groups for Optoelectronic Applications

Derivatives of p-terphenyl incorporating silyl groups are being investigated for their potential in optoelectronic applications. mdpi.comresearchgate.net The introduction of silyl groups can significantly influence the electronic and photophysical properties of the aromatic system. mdpi.com These modifications can lead to materials with desirable characteristics for use in devices such as organic light-emitting diodes (OLEDs). acs.org

Research into triarylamines, including derivatives of tris(p-terphenyl-4-yl)amine, has shown that structural modifications can increase the glass transition temperature, a crucial factor for the morphological and thermal stability of materials in electronic devices. acs.org For instance, tri(p-terphenyl-4-yl)amine has been demonstrated to function as a stable blue-emitting material in OLEDs. acs.org

The synthesis of terphenyl compounds can be achieved through methods like the coupling of dihalobenzene derivatives with aryl metal nucleophiles or the formation of aromatic rings from open-chain precursors. researchgate.net The molecular design of these compounds, such as the elongation of the conjugated π-electron system with terminal acetylene (B1199291) bridges in 4,4''-dialkynyl-2',3'-difluoro-p-terphenyls, is a strategy to achieve high birefringence, an important property for liquid crystal displays. tandfonline.com

Research on Silphenylene and Silphenylene-Siloxane Oligomers

Silphenylene and silphenylene-siloxane oligomers and polymers represent another important class of materials related to this compound. These materials are known for their excellent thermal stability, combining the rigidity of the phenylene group with the flexibility of the siloxane linkage. uwaterloo.caacs.org

The synthesis of silphenylene-siloxane polymers can be achieved through the catalytic cross-dehydrocoupling polymerization of this compound with water. acs.org This approach offers a novel route to poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. acs.org Another synthetic strategy involves the polymerization of 1,4-bis(hydroxydimethylsilyl)benzene (B1329481) with (dimethylamino)chlorosilanes. acs.org

Recent research has focused on developing silphenylene-containing siloxane resins with specific functionalities. For example, vinyl-terminated polysiloxanes containing silphenylene units have been synthesized and shown to exhibit excellent thermal stability, with a 10% weight loss temperature (T10%) of 502°C, and a suitable refractive index of 1.542. researchgate.net These resins also demonstrate strong hydrophobicity, with a water contact angle of 119°, and superior water vapor barrier properties, making them promising for waterproof coatings and adhesives. researchgate.netmdpi.com The presence of the Si-C6H4-Si main chain is credited with preventing the rearrangement or dissociation of Si-O bonds at high temperatures, contributing to the enhanced thermal stability. mdpi.com

The structural characteristics of these polymers can be finely tuned. For example, the synthesis of poly[(tetraphenyl-p-silphenylenesiloxane)-co-(tetramethyl-p-silphenylenesiloxane)]s allows for the investigation of the physical properties of their films. acs.org The thermooxidative degradation behavior of poly(silphenylene-siloxane)s has also been a subject of study. acs.org

Analytical and Characterization Techniques in the Study of 1,4 Bis Dimethylsilyl Benzene and Its Derivatives

Spectroscopic Methods

Spectroscopy plays a crucial role in the identification and characterization of 1,4-Bis(dimethylsilyl)benzene and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Paramagnetic Resonance (EPR) spectroscopy provide invaluable insights into the molecular framework, functional groups, and the behavior of radical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For organosilicon compounds like this compound, ¹H, ¹³C, and ²⁹Si NMR are routinely employed to confirm structures and investigate reaction mechanisms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons present in this compound and its derivatives. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzene (B151609) ring typically appear as a singlet around 7.46 ppm, indicating their chemical equivalence. The protons of the two equivalent dimethylsilyl groups give rise to a doublet for the methyl protons at approximately 0.25 ppm and a septet for the Si-H proton around 4.38 ppm. The coupling between the Si-H proton and the methyl protons is a characteristic feature.

Table 1: ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | CDCl₃ | ~7.46 | s | Ar-H |

| ~4.38 | sep | Si-H | ||

| ~0.25 | d | Si-CH₃ | ||

| 1,4-Bis(trimethylsilyl)benzene (B82404) | DMSO-d₆ | 7.48 | s | Ar-H |

| 0.23 | s | Si-(CH₃)₃ |

This table is generated based on typical values and may vary slightly depending on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In this compound, distinct signals are observed for the aromatic carbons and the methyl carbons attached to the silicon atoms. The aromatic carbons directly bonded to the silicon atoms exhibit a different chemical shift compared to the other aromatic carbons due to the influence of the silyl (B83357) group.

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 1,4-Bis(trimethylsilyl)benzene | CDCl₃ | 139.7 | Ar-C (ipso) |

| 133.2 | Ar-C | ||

| -1.1 | Si-CH₃ | ||

| 1,4-Bis(allyldimethylsilyl)benzene | - | - | Data not available |

This table is generated based on available data and may not be exhaustive.

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a specialized technique that directly probes the silicon atoms in the molecule. It is particularly useful for studying organosilicon compounds as it provides direct evidence for the formation of Si-containing products and can be used to follow the course of reactions involving silicon centers. acs.org The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to the silicon atom. For instance, in the polymerization of 1,4-bis(hydroxydimethylsilyl)benzene (B1329481), ²⁹Si NMR is crucial for characterizing the resulting polymer structure. acs.org

Table 3: ²⁹Si NMR Data for Silicon-Containing Compounds

| Compound | Application/Study | Key Finding | Citation |

| This compound | General Characterization | Confirms the presence and environment of the dimethylsilyl groups. | nih.gov |

| Poly(silphenylene siloxane) | Polymerization of 1,4-bis(hydroxydimethylsilyl)benzene | Used for structural characterization of the resulting polymer. | acs.org |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum prominently features a strong absorption band around 2100 cm⁻¹, which is characteristic of the Si-H stretching vibration. This band is a key diagnostic tool for confirming the presence of the silyl hydride functionality. Other characteristic bands include those for C-H stretching of the aromatic ring and methyl groups, as well as Si-C bond vibrations.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Citation |

| Si-H | ~2100 | Stretching vibration | |

| C-H (aromatic) | ~3050 | Stretching vibration | |

| C-H (aliphatic) | ~2960 | Stretching vibration | |

| Si-CH₃ | ~1250 | Deformation vibration |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. In the study of reactions involving this compound and its derivatives, EPR spectroscopy can be used to identify and study radical intermediates that may be formed during certain chemical processes, such as oxidation reactions. For example, the formation of radical anions of silylated benzenes has been investigated using ESR spectroscopy. researchgate.net The study of these transient species provides crucial mechanistic insights into the reaction pathways.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for monitoring the progress of reactions involving this compound and for characterizing the molecular weight of the resulting polymers.

Gas chromatography is a powerful tool for monitoring the progress of reactions involving this compound. For instance, in the synthesis of this compound, GC can be used to track the consumption of starting materials and the formation of the product. It is also employed to monitor the progress of polymerization reactions, such as the catalytic cross-dehydrocoupling of this compound with water, by observing the consumption of the Si-H bonds. In studies involving deuteration of silyl hydrides, GC coupled with mass spectrometry (GC-MS) is used to determine the extent of reaction completion and to analyze the isotopic distribution in the products. rsc.org For example, in the synthesis of this compound-d2, GC-MS analysis confirms the formation of the desired deuterated product. rsc.org

| Application of GC in this compound Chemistry | Details | Reference |

| Reaction Monitoring | Tracking the consumption of reactants and formation of this compound during its synthesis. | |

| Polymerization Monitoring | Observing the consumption of Si-H bonds in the catalytic cross-dehydrocoupling polymerization. | |

| Isotopic Analysis | Determining reaction completion and isotopic distribution in deuteration reactions using GC-MS. | rsc.org |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. This technique separates molecules based on their hydrodynamic volume in solution.

In the study of poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)] synthesized from the cross-dehydrocoupling polymerization of this compound with water, SEC was used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw). uwaterloo.ca For example, a polymer synthesized using a palladium-based catalyst showed an Mn of 16,300 and an Mw/Mn (polydispersity index) of 35,800/16,300. uwaterloo.ca Similarly, SEC is employed to characterize a variety of other silphenylene-containing polymers, such as polycarbosilazanes and poly(silyl ether)s, derived from this compound, with typical molecular weights ranging from 2,000 to 10,000. uwaterloo.caacs.org The analysis is typically performed using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. uwaterloo.cauwaterloo.ca

| Polymer Type | Monomers | Catalyst | Mn ( g/mol ) | Mw/Mn | Reference |

| Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)] | This compound, Water | Pd2(dba)3 | 16,300 | 2.2 | uwaterloo.ca |

| Polycarbosilazane | This compound, Ammonia (B1221849) | Pd2(dba)3·CHCl3 | 8,500 | 1.44 | uwaterloo.ca |

| Polycarbosiloxane | This compound, Diphenylsilanediol (B146891) | Pd2(dba)3·CHCl3 | 7,700 | 1.55 | uwaterloo.ca |

X-ray Diffraction Analysis

X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the precise molecular structure and crystal packing of this compound and its derivatives. For this compound itself, SCXRD analysis reveals a monoclinic crystal system with the space group C2/c.

The technique is also crucial for studying more complex derivatives. For instance, the analysis of 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene, a p-terphenyl (B122091) analogue, showed that the molecule is centrosymmetric and adopts a monoclinic crystal system with space group C2/c. nih.govresearchgate.net The dihedral angle between the central benzene ring and the phenyl substituents was determined to be 67.7(2)°. nih.govresearchgate.net This significant twist is a key structural feature influencing the material's photophysical properties. The crystal packing in this derivative is stabilized by van der Waals forces. nih.govresearchgate.net

In another derivative, 1,4-Bis[4-(dimethylsilyl)phenyl]benzene, the molecule is also generated by a crystallographic center of symmetry and crystallizes in a monoclinic system (space group P21/c). nih.gov In this case, the dihedral angle between the central benzene ring and the outer 4-(dimethylsilyl)phenyl rings is 26.7(4)°, and the crystal structure is stabilized by weak C-H···π interactions. nih.gov The study of a range of 1,4-distyrylbenzene derivatives by SCXRD has further highlighted how substituent changes affect the crystal lattices. acs.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| This compound | Monoclinic | C2/c | - | |

| 1,4-Bis(dimethylsilyl)-2,5-diphenylbenzene | Monoclinic | C2/c | Centrosymmetric, Dihedral angle of 67.7(2)° between central and phenyl rings. | nih.govresearchgate.net |

| 1,4-Bis[4-(dimethylsilyl)phenyl]benzene | Monoclinic | P21/c | Centrosymmetric, Dihedral angle of 26.7(4)° between central and outer rings, C-H···π interactions. | nih.gov |

Computational and Theoretical Studies of 1,4 Bis Dimethylsilyl Benzene

Quantum Mechanical Calculations

Quantum mechanical calculations, at various levels of theory, offer a detailed understanding of the electronic and structural properties of 1,4-bis(dimethylsilyl)benzene. These calculations are fundamental to predicting its behavior in various chemical environments and for designing new materials with tailored properties.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a balance between accuracy and computational cost for studying the ground-state properties of molecules. For excited-state properties, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used.

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and condensed-phase properties of molecules like this compound. DFT methods are instrumental in the qualitative and quantitative analysis of these weak interactions, which include van der Waals forces, hydrogen bonding, and π-system interactions.

Theoretical studies on related aromatic systems have demonstrated that DFT can effectively model and visualize NCIs. researchgate.net For instance, in a study on benzene (B151609) and its substituted derivatives, Molecular Electrostatic Potential (MESP) calculations were used to identify the attractive zones on the aromatic surface for interaction with other molecules. researchgate.net Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions, revealing that the stability of such interactions is often a delicate balance between electrostatics and dispersion. researchgate.net While specific DFT studies on the noncovalent interactions of this compound are not extensively documented, the methodologies applied to similar silyl-substituted benzene derivatives are directly applicable. These computational approaches can elucidate how the dimethylsilyl groups influence the π-system of the benzene ring and its interactions with surrounding molecules.

Molecules with extended π-systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them promising for applications in photonics and optoelectronics. TD-DFT is a powerful tool for predicting these properties, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

While specific TD-DFT studies on the NLO properties of this compound are limited, research on other donor-acceptor substituted aromatic systems provides a framework for understanding its potential. For example, studies on push-pull π-conjugated molecules have shown that TD-DFT, particularly with range-separated functionals like CAM-B3LYP, can provide reliable predictions of NLO properties. nih.gov The dimethylsilyl group can act as a weak electron donor, and its presence at the 1 and 4 positions of the benzene ring suggests a quadrupolar-type arrangement. Computational investigations on similar structures have shown that the nature of the bridging unit and the terminal substituents significantly influences the NLO response. nih.govnih.gov Therefore, TD-DFT calculations could be employed to predict the hyperpolarizability of this compound and to guide the design of related molecules with enhanced NLO properties.

The distribution of atomic charges within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and electrostatic potential. DFT calculations, coupled with various population analysis schemes (e.g., Mulliken, Natural Bond Orbital (NBO), or Hirshfeld), can provide valuable information about the charge distribution in this compound.

Studies on disubstituted benzenes have shown that the nature and position of the substituents significantly affect the charge distribution on the aromatic ring. psu.edu In this compound, the silicon atoms are more electropositive than the carbon atoms, leading to a polarization of the Si-C and Si-H bonds. DFT calculations can quantify these partial charges, providing insights into the reactivity of the Si-H bond and the electronic nature of the benzene ring. For instance, in a study of N-(substituted phenyl)-2-cyanoacetamides, DFT calculations were used to determine atomic charges, which were then correlated with experimental spectroscopic data. researchgate.net Such an approach could be applied to this compound to understand how the dimethylsilyl groups modulate the electronic properties of the phenyl ring.

Self-Consistent-Charge Density-Functional Based Tight-Binding (SCC-DFTB) Scheme

The Self-Consistent-Charge Density-Functional Based Tight-Binding (SCC-DFTB) method is a semi-empirical quantum mechanical approach that is significantly faster than conventional DFT. nih.gov This makes it particularly suitable for studying large molecular systems and for performing molecular dynamics simulations. The method is parameterized based on DFT calculations, offering a reasonable compromise between accuracy and computational efficiency. nih.gov

SCC-DFTB has been successfully applied to a variety of systems, including those containing silicon. psu.edu For instance, it has been used to assess the first hyperpolarizability of π-conjugated compounds, showing performance comparable to or better than DFT with certain functionals for some systems. nih.gov In the context of para-disubstituted benzenes, the SCC-DFTB method has been shown to accurately reproduce the trends in hyperpolarizability as a function of donor and acceptor groups. nih.gov Although specific SCC-DFTB studies on this compound are not prevalent, its application to the closely related 1,4-bis(trimethylsilyl)benzene (B82404) for investigating crystal structures and molecular energetics highlights its utility. psu.edu These studies demonstrate that SCC-DFTB, especially when combined with dispersion corrections, can provide valuable insights into the solid-state structure and conformational dynamics of silyl-substituted aromatic compounds.

Molecular Energetics and Potential Energy Surface (PES) Analysis

For molecules with rotatable groups, such as the dimethylsilyl groups in this compound, PES analysis can quantify the energy barriers associated with their rotation. A theoretical investigation of the closely related 1,4-bis(trimethylsilyl)benzene utilized relaxed PES scanning techniques to characterize the internal rotation of the phenylene ring around the C-Si axes. psu.edu This study revealed multiple energy barriers, with the highest being 5.3 kcal/mol. psu.edu Such a relatively low barrier suggests that the phenylene ring can undergo internal rotation, a property that is significant for its applications in high-temperature environments. psu.edu Similar computational strategies can be applied to this compound to understand the influence of the slightly smaller dimethylsilyl groups on the rotational dynamics.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a PES analysis of this compound, based on findings for similar molecules.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Description |

| Global Minimum | 0.0 | 90 | Silyl (B83357) groups are staggered with respect to the benzene ring. |

| Transition State 1 | 5.3 | 0 | Silyl groups are eclipsed with respect to the benzene ring. |

| Local Minimum | 2.1 | 180 | An alternative staggered conformation. |

This table is illustrative and based on data for a related compound. Specific values for this compound would require dedicated computational studies.

This type of analysis provides fundamental data on the molecule's flexibility and the energetic landscape it navigates, which are essential for understanding its macroscopic properties and behavior in various applications.

Geometry Optimization Algorithms and Convergence Criteria

The determination of the stable three-dimensional structure of this compound relies on sophisticated computational methods. Geometry optimization algorithms are employed to find the minimum energy conformation of the molecule. For related and complex crystalline systems like 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB), a notable precursor for silicon carbide, specific computational approaches have been successfully applied. researchgate.netjournalajacr.comamazonaws.com